molecular formula C9H10N2S2 B1373457 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine CAS No. 1094405-80-7

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1373457
CAS No.: 1094405-80-7
M. Wt: 210.3 g/mol
InChI Key: FGDYEAHQCXLQQU-UHFFFAOYSA-N
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Description

The compound “5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains several interesting functional groups. It has a thiazole ring, which is a type of heterocyclic aromatic compound that contains both sulfur and nitrogen in the ring. Attached to this thiazole ring is a thiophene ring, another type of aromatic compound that contains a sulfur atom . Both of these rings are substituted with methyl groups.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene and thiazole rings, followed by the introduction of the methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The presence of the thiazole and thiophene rings in the molecule suggests that it would have interesting electronic properties. These types of rings are often found in compounds with strong absorption in the UV-visible region of the spectrum, which could make this compound useful in dye or pigment applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the thiazole and thiophene rings, as well as the amine and methyl groups, would likely influence its properties. For example, the compound might have strong absorption in the UV-visible region of the spectrum due to the conjugated system of the thiazole and thiophene rings .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Bansal et al. (2020) involved synthesizing thiazole derivatives and evaluating their anti-infective and cytotoxic activities. Compounds with significant antibacterial and antimalarial properties were identified, highlighting the potential of thiazole derivatives in medical applications (Bansal et al., 2020).

Fluorescence Studies and Theoretical Insights

  • Matwijczuk et al. (2018) conducted fluorescence studies on related thiazole compounds, revealing unique fluorescence effects influenced by molecular aggregation and charge transfer. These findings are crucial for understanding the photophysical properties of thiazole derivatives (Matwijczuk et al., 2018).

Antimicrobial Activity and Molecular Docking

  • Research by Althagafi et al. (2019) synthesized new thiazole derivatives and assessed their antimicrobial effectiveness. Their study involved molecular docking to predict biological applications, emphasizing the antimicrobial potential of these compounds (Althagafi et al., 2019).

Enantiomerically Pure Thiazole Derivatives

  • Gebert and Heimgartner (2002) focused on the synthesis of enantiomerically pure 1,3-thiazole derivatives, demonstrating the importance of stereochemistry in the synthesis of biologically active thiazole compounds (Gebert & Heimgartner, 2002).

Novel Synthesis Methods and Applications

  • A study by Tugcu and Turhan (2018) explored novel synthesis methods for thiazole compounds, emphasizing the simplicity and efficiency of their approach. This research is significant for developing new drugs and materials based on thiazole derivatives (Tugcu & Turhan, 2018).

Inhibition of 5-Lipoxygenase

  • Suh et al. (2012) investigated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity, identifying potent 5-lipoxygenase inhibitors, crucial for treating inflammation-related diseases (Suh et al., 2012).

Corrosion Inhibition Performance

  • Kaya et al. (2016) conducted a study on thiazole derivatives as corrosion inhibitors for iron, using density functional theory calculations and molecular dynamics simulations. Their findings are important for industrial applications (Kaya et al., 2016).

Future Directions

The compound “5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine” could be of interest for future research, given its complex structure and the presence of functional groups that are often found in biologically active compounds. Potential areas of study could include its synthesis, its physical and chemical properties, and its potential biological activity .

Properties

IUPAC Name

5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-5-3-4-7(12-5)8-6(2)13-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDYEAHQCXLQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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